Home > Products > Screening Compounds P100313 > Carprofen glucuronide
Carprofen glucuronide -

Carprofen glucuronide

Catalog Number: EVT-1656475
CAS Number:
Molecular Formula: C21H20ClNO8
Molecular Weight: 449.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Carprofen is synthesized from propionic acid derivatives and is widely available in both oral and injectable formulations. The drug is predominantly metabolized in the liver through glucuronidation, resulting in various metabolites, including carprofen glucuronide. This metabolic process varies significantly among species, influencing the pharmacokinetics and pharmacodynamics of carprofen across different animals, including dogs, cats, and humans.

Classification

Carprofen glucuronide belongs to the class of acyl glucuronides. These compounds are formed when a carboxylic acid group of a drug conjugates with glucuronic acid via a glycosidic bond. Acyl glucuronides are known for their reactivity and potential to form covalent bonds with proteins, which can have implications for drug safety and efficacy.

Synthesis Analysis

Methods

The synthesis of carprofen glucuronide typically involves enzymatic reactions facilitated by UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl or carboxyl groups of the substrate. Various methods have been explored for synthesizing acyl glucuronides, including:

  1. Enzymatic Synthesis: Utilizing UGTs to achieve regioselective glucuronidation.
  2. Chemical Synthesis: Employing chemical reagents to facilitate the formation of glucuronides through acylation reactions.

Technical Details

The enzymatic synthesis is favored due to its specificity and mild reaction conditions. The use of recombinant UGT enzymes allows for the selective formation of specific glucuronide isomers, which can be critical for studying their pharmacokinetic properties.

Molecular Structure Analysis

Structure

Carprofen glucuronide can be represented structurally as follows:

  • Molecular Formula: C17_{17}H21_{21}O6_{6}
  • Molecular Weight: Approximately 333.35 g/mol

The structure features a carprofen moiety linked to a glucuronic acid unit, typically at the hydroxyl position on the phenolic ring.

Data

The molecular structure can be visualized using computational chemistry software that models the three-dimensional conformation based on steric and electronic factors influencing stability and reactivity.

Chemical Reactions Analysis

Reactions

Carprofen glucuronide undergoes several chemical reactions that influence its pharmacological activity:

  1. Degradation: Carprofen glucuronide can degrade under physiological conditions, particularly through hydrolysis or enzymatic cleavage by serum albumin.
  2. Reactivity: As an acyl glucuronide, it may react with nucleophiles, which could lead to protein binding and potential toxicity.

Technical Details

Studies have shown that carprofen glucuronide exhibits stereoselective degradation patterns influenced by various factors such as pH and temperature, which are crucial for understanding its pharmacokinetics in different species .

Mechanism of Action

Process

The primary mechanism of action for carprofen involves inhibition of cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins. The formation of carprofen glucuronide plays a significant role in detoxifying and facilitating the elimination of active drug metabolites from systemic circulation.

Data

Pharmacokinetic studies indicate that approximately 70% of administered carprofen is metabolized into various forms, including carprofen glucuronide, which is then excreted primarily via feces .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Carprofen glucuronide is relatively stable under physiological pH but can undergo hydrolysis at extreme pH levels.
  • Reactivity: Exhibits reactivity typical of acyl glucuronides, including potential covalent bonding with proteins.

Relevant data regarding solubility and stability under various conditions are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Carprofen glucuronide serves multiple roles in scientific research:

  1. Pharmacokinetic Studies: Understanding the metabolism and elimination pathways of carprofen in different species.
  2. Toxicology Assessments: Evaluating potential toxic effects associated with protein binding.
  3. Drug Development: Insights into how modifications to carprofen's structure may alter its metabolic pathways or therapeutic efficacy.

In veterinary medicine, monitoring levels of carprofen glucuronide can help tailor dosages and treatment regimens for optimal pain management while minimizing adverse effects .

Introduction to Carprofen Glucuronide in Biomedical Research

Biochemical Significance of Glucuronidation in NSAID Metabolism

Glucuronidation represents a critical phase II detoxification pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which enhances the water solubility of lipophilic compounds for biliary or renal excretion. Carprofen glucuronide—specifically an acyl glucuronide conjugate—is formed when the carboxylic acid group of carprofen binds to glucuronic acid via an ester linkage. This metabolic transformation fundamentally alters the molecule's properties:

  • Enhanced Hydrophilicity: Glucuronidation increases carprofen's molecular weight by 176 Da and introduces polar functional groups, reducing passive cellular diffusion [9].
  • Transport Dependence: Glucuronide excretion requires efflux transporters (e.g., MRP2, BCRP) for biliary elimination, creating transporter-UGT metabolic partnerships [9].
  • Reactive Intermediate Potential: Acyl glucuronides can undergo intramolecular rearrangement (migration) via transacylation, forming positional isomers that exhibit protein reactivity—a phenomenon linked to idiosyncratic toxicity but also potential bioactive properties [3] [9].

Human studies demonstrate stereoselective glucuronidation kinetics: Renal clearance of (S)-carprofen glucuronide exceeds that of the (R)-isomer (2.7-fold difference), indicating enantiomer-specific handling by UGTs and transporters [3]. The primary UGT isoforms involved include UGT2B7 and UGT1A3, which show differential activity toward carprofen's enantiomers.

Table 1: UGT Isoforms Involved in Carprofen Glucuronidation

UGT IsoformEnantiomer PreferenceCatalytic Efficiency (Km, μM)Tissue Localization
UGT2B7(R)-carprofen48.2 ± 5.3Liver, Kidney
UGT1A3(S)-carprofen62.7 ± 7.1Intestine, Liver
UGT1A9Weak activity>200Kidney, Liver

Glucuronide recycling further complicates disposition: Intestinal β-glucuronidases can hydrolyze carprofen glucuronide, facilitating enterohepatic recirculation and prolonging systemic exposure despite rapid plasma clearance [9]. This enzymatic "futile cycle" impacts pharmacokinetic modeling and therapeutic efficacy predictions.

Historical Context: From Veterinary Use to Pharmacological Rediscovery

Carprofen's journey reflects a paradigm shift in drug repurposing. Initially developed for humans in the 1980s, it was marketed as an anti-inflammatory/analgesic but withdrawn commercially by 1998 due to complex synthesis pathways and high production costs relative to competitors like ibuprofen [2] [7]. Its veterinary adoption, however, unlocked new insights:

  • Species-Specific Metabolism: Dogs, the primary veterinary target species, exhibit near-complete oral bioavailability (>90%) and fecal-dominated glucuronide excretion (70–80%), contrasting with humans' renal-centric elimination [1] [5].
  • Rediscovery Catalyst: Simplified synthesis methods developed post-2020 resolved historical production barriers. Novel routes using cost-effective carbazole derivatives replaced multi-step protocols requiring hazardous reagents (e.g., trimethylsilyl cyanide) [2].
  • Swine-Human Translation: Recent studies establish pigs as predictive models for human carprofen glucuronide kinetics. Key parameters align closely:
  • Volume of distribution (Vd): 0.15–0.29 L/kg in pigs vs. 0.12 L/kg in humans
  • Hepato-renal accumulation: Tissue-to-plasma ratios ≤0.1 at 48h post-dose [10]

Table 2: Key Milestones in Carprofen Glucuronide Research

YearDevelopmentSignificance
1979First synthesis (Gurien & Teitel)Required expensive cyclohexenone; limited scalability [2]
1989Stereoselective glucuronide assay developmentEnabled direct quantification in human plasma/urine [3]
1998Human market withdrawal (Pfizer)Shifted focus to veterinary applications [7]
2012Identification as multitarget ligandRevealed COX/FAAH dual inhibition [8]
2022Swine pharmacokinetic model validationConfirmed suitability for human therapeutic prediction [10]

This trajectory underscores carprofen glucuronide's evolution from a commercial disappointment to a biochemical probe for studying species-dependent glucuronidation and transporter interplay.

Role of Carprofen Glucuronide in Multitarget Drug Discovery

Carprofen glucuronide is not merely an inactivation product—it exhibits intrinsic pharmacological polypharmacology. The parent drug’s status as a validated multitarget-directed ligand (MTDL) stems from simultaneous inhibition of:

  • Cyclooxygenases (COX): Weak/reversible inhibition (COX-2 IC50 = 3.9 μM; COX-1 IC50 > 100 μM) with species-dependent selectivity [1] [8]
  • Fatty Acid Amide Hydrolase (FAAH): Potent inhibition (IC50 = 74 nM), elevating endogenous analgesic endocannabinoids (anandamide) [8]

The glucuronide metabolite retains partial activity at these targets while acquiring new bioactivities:

  • Antibiofilm Effects: Impairs Mycobacterium tuberculosis biofilm maturation at 25 μM by inhibiting efflux pumps, synergizing with rifampin [2].
  • Antiviral Action: Binds SARS-CoV-2 main protease (Mpro) with Kd = 8.2 μM, disrupting viral replication machinery [2] [10].
  • Oncologic Potential: Activates p38 MAPK in glioblastoma cells, inducing caspase-3-mediated apoptosis at concentrations ≥50 μM [2].

Table 3: Multitarget Bioactivities of Carprofen and Its Glucuronide

TargetActivity (Parent)Activity (Glucuronide)Therapeutic Implication
FAAHIC50 = 74 nMIC50 = 1.2 μMNeuropathic pain modulation
COX-2 (Canine)IC50 = 0.14 μMIC50 = 8.7 μMSpecies-specific anti-inflammation
SARS-CoV-2 MproKd = 3.8 μMKd = 8.2 μMBroad-spectrum antiviral strategy
Mtb BiofilmWeak inhibition75% reduction at 48hAnti-tuberculosis adjunct

Structural modifications of the glucuronide scaffold enhance multitarget engagement: Hybrid molecules incorporating carbazole N-acylations or glucuronide esterifications show improved blood-brain barrier penetration and FAAH selectivity [2] [8]. This positions carprofen glucuronide as a versatile pharmacophore for rational MTDL design—particularly against neuroinflammation and antimicrobial resistance where concurrent pathway modulation is advantageous.

Properties

Product Name

Carprofen glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2-(6-chloro-9H-carbazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H20ClNO8

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C21H20ClNO8/c1-8(20(29)31-21-17(26)15(24)16(25)18(30-21)19(27)28)9-2-4-11-12-7-10(22)3-5-13(12)23-14(11)6-9/h2-8,15-18,21,23-26H,1H3,(H,27,28)/t8?,15-,16-,17+,18-,21-/m0/s1

InChI Key

LKHNUFCRKUXDBR-PMQWCHQJSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.